2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a thiazole ring, a morpholine moiety, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 1-tosyl-2,2-dichloroethenyl isothiocyanate with sodium cyanide.
Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where the chlorine atom on the thiazole ring is replaced by the morpholine group.
Attachment of the Phenylacetamide Group: The final step involves the attachment of the phenylacetamide group to the thiazole ring through a thioether linkage, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting thiazole-containing enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the morpholine and tosyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
4-(4-tosyl-5-phenylsulfonyl-1,3-thiazol-2-yl): This compound shares the thiazole and tosyl groups but differs in the presence of a phenylsulfonyl group.
2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one: This compound is similar in structure but contains a piperidin-1-yl group instead of the phenylacetamide group.
Uniqueness
2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide is unique due to the combination of the morpholine, tosyl, and phenylacetamide groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-16-7-9-18(10-8-16)32(27,28)20-21(25-11-13-29-14-12-25)31-22(24-20)30-15-19(26)23-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSSHRIKRYKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)NC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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